![molecular formula C25H21FN2O3 B2833328 [1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate CAS No. 318247-59-5](/img/structure/B2833328.png)
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate
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Overview
Description
This compound is a derivative of pyrazole, a class of organic compounds with a five-membered ring with three carbon atoms and two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities .
Molecular Structure Analysis
The molecular structure of a compound like this would typically be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of chemical bonds present .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. Pyrazoles can undergo a variety of reactions, including substitutions, additions, and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would typically be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility, and stability under various conditions .Scientific Research Applications
- The compound has been investigated as a potential agonist for type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . PPARs play crucial roles in lipid metabolism, inflammation, and glucose homeostasis. Modulating these receptors can have implications for metabolic disorders, cardiovascular diseases, and cancer.
- The heterocyclic structure of this compound, particularly the 1,2,3-triazole moiety, has been associated with antiviral and anticancer activities . Researchers explore its potential as an antiviral agent against diseases like HIV and its role in inhibiting cancer cell growth.
- Hydrogen bromide (HBr) and boron tribromide (BBr3) have been used as catalysts in demethylation reactions to synthesize m-aryloxy phenols . The compound’s demethylation properties could find applications in drug development and organic synthesis.
PPAR Agonists
Antiviral and Anticancer Research
Demethylation Catalysts
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
[1-methyl-5-(4-methylphenoxy)-3-phenylpyrazol-4-yl]methyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O3/c1-17-8-14-21(15-9-17)31-24-22(16-30-25(29)19-10-12-20(26)13-11-19)23(27-28(24)2)18-6-4-3-5-7-18/h3-15H,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJGMENOVACUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=NN2C)C3=CC=CC=C3)COC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-fluorobenzenecarboxylate |
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